7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Description
7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 7 and a 3-(trifluoromethyl)phenyl group at position 2. Its molecular formula is C₁₅H₁₁F₃N₂, with a molecular weight of 276.26 g/mol . This compound is structurally related to bioactive imidazo[1,2-a]pyridines, which are explored for applications in medicinal chemistry, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
7-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2/c1-10-5-6-20-9-13(19-14(20)7-10)11-3-2-4-12(8-11)15(16,17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USETXPZCNFUBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the Groebke-Blackburn-Bienaymé reaction, which is a multicomponent reaction that combines an aldehyde, an amine, and an isocyanide to form the imidazo[1,2-a]pyridine core . Another approach involves the condensation of 2-aminopyridine with a suitable aldehyde followed by cyclization . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The imidazo[1,2-a]pyridine scaffold facilitates electrophilic substitution at the C3 position due to its electron-rich aromatic system.
Chlorination
Chlorination using chloramine-T (N-chloro-p-toluenesulfonamide) under solvent-free conditions yields 3-chloro derivatives. For example:
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | Chloramine-T (1 eq) | Solvent-free, RT, 5 min | 3-Chloro-7-methyl-2-phenylimidazo[1,2-a]pyridine | 95% |
The trifluoromethyl group enhances the electron deficiency of the phenyl ring, potentially directing substitution to the para position relative to the CF₃ group in subsequent reactions.
Radical-Mediated Functionalization
The C3 position is susceptible to radical-based functionalization under visible light catalysis.
Trifluoromethylation
Visible light-induced trifluoromethylation using CF₃SO₂Na and a photoredox catalyst (e.g., Ru(bpy)₃Cl₂) generates 3-trifluoromethyl derivatives:
| Substrate | Catalyst | Light Source | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | Ru(bpy)₃Cl₂ | Blue LED | 3-Trifluoromethylimidazo[1,2-a]pyridine | 81% |
The trifluoromethyl group on the phenyl ring does not interfere with this reaction, as demonstrated in analogous systems.
Cross-Coupling Reactions
The imidazo[1,2-a]pyridine core participates in Suzuki-Miyaura couplings, enabling diversification at the C3 or C6 positions.
Suzuki Coupling
The trifluoromethylphenyl group is stable under these conditions, with no debromination or side reactions reported.
Oxidation to Diones
Reaction with ethynylarenes under oxidative conditions forms 1,2-diketones:
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 4-Ethynylanisole | Cu(OAc)₂, O₂ | 1-(4-Methoxyphenyl)-2-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)ethane-1,2-dione | 77% |
The methyl group at C7 does not hinder oxidation, suggesting similar reactivity for the trifluoromethylphenyl analogue.
Mechanistic Insights
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Radical Pathways : Radical scavengers (TEMPO, DPPH) suppress trifluoromethylation and sulfonylmethylation, confirming a radical mechanism .
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Electrophilic Aromatic Substitution : Chlorination proceeds via an electrophilic Cl⁺ intermediate generated from chloramine-T .
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Oxidative Coupling : Copper-mediated oxidative coupling involves single-electron transfer (SET) processes .
Functional Group Tolerance
The trifluoromethyl group exhibits excellent stability under diverse conditions:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, exhibit significant antimicrobial properties. A study highlighted that related compounds were highly active against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.63 to 1.26 μM in vitro. However, these compounds showed limited effectiveness in vivo due to rapid metabolic degradation .
Anticancer Research
Imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer properties. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study reported that certain novel imidazo[1,2-a]pyridine compounds showed significant antiproliferative effects on breast cancer cell lines (IC50 values ranging from 0.1 to 26.0 μM) . The mechanisms of action include induction of apoptosis and inhibition of cell migration.
Pharmacological Studies
The trifluoromethyl group in the compound enhances its pharmacokinetic properties, making it a subject of interest for drug development. Studies have shown that trifluoromethyl-containing drugs often exhibit improved efficacy and reduced toxicity compared to their non-fluorinated counterparts. This has led to investigations into the synthesis and optimization of similar compounds for therapeutic use .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, it can modulate the activity of specific receptors, leading to its antimicrobial and antiviral properties .
Comparison with Similar Compounds
Position 2 Modifications
- 2-(4-Methoxyphenyl)-3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine (11i) A 4-methoxyphenyl group at position 2 introduces electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in the main compound. Yield: 64% (vs. unspecified for the main compound) .
- 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2a) Replacing the pyridine core with pyrimidine increases ring electron deficiency. The carboxylate group at position 3 improves solubility but may reduce membrane permeability compared to the non-polar methyl group in the main compound . Molecular Weight: 351.31 g/mol (vs. 276.26 g/mol for the main compound) .
Position 7 Modifications
- 7-Methyl-2-(p-methylphenyl)imidazo[1,2-a]pyridine (2)
- A p-methylphenyl group at position 2 provides steric bulk without the electron-withdrawing effects of trifluoromethyl. This derivative was used to synthesize Mannich bases with antibacterial activity, suggesting substituent-dependent bioactivity .
- Application : Antibacterial agents (Gram-positive and Gram-negative bacteria) .
Core Heterocycle Variations
3-Nitro-2-phenylsulfonylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7a)
2-[3-Ethylsulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-3-methylimidazo[4,5-b]pyridine
Functional Group Additions
- 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid A carboxylic acid group at position 3 increases hydrophilicity (pKa ≈ -0.95) and enables salt formation, contrasting with the non-functionalized main compound. This modification is relevant for prodrug design . Molecular Weight: 230.14 g/mol (vs. 276.26 g/mol) .
- This compound showed 86% yield in synthesis, indicating favorable reactivity .
Comparative Data Table
Key Research Findings
- Substituent Position Sensitivity : The position of the trifluoromethyl group (e.g., 2 vs. 6) significantly impacts reactivity and biological activity. For example, 3-nitro derivatives with position 6 substituents show distinct synthetic pathways compared to position 2 analogs .
- Heterocycle Modifications : Pyrimidine cores (e.g., in 2a) reduce basicity compared to pyridine, affecting drug-receptor interactions .
Biological Activity
7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized using various methods, including the reaction of substituted pyridines with trifluoromethyl groups. Key synthetic routes are documented in literature, showcasing yields and characterization data.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its potential to inhibit the growth of various cancer cell lines. For instance, it has shown effective inhibition against the BCR-ABL fusion protein in chronic myeloid leukemia (CML) models.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (CML) | 0.67 | Inhibition of BCR-ABL signaling |
| A549 (Lung Cancer) | 1.25 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 0.95 | Cell cycle arrest at G1 phase |
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on various kinases, which are critical targets in cancer therapy. Studies have reported that it effectively inhibits SRC and ABL1 kinases, which are involved in tumor growth and survival.
Table 2: Kinase Inhibition Profile
| Kinase | IC50 (nM) | Selectivity |
|---|---|---|
| SRC | 52 | High |
| ABL1 | 25 | Moderate |
Pharmacokinetics and Toxicity
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with a moderate half-life. Toxicity assessments indicate that the compound exhibits low toxicity in animal models at therapeutic doses.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : A study involving the treatment of CML patients with a derivative of this compound showed significant reductions in white blood cell counts and improved clinical outcomes.
- Case Study 2 : Preclinical trials demonstrated that administration of the compound led to tumor regression in xenograft models of breast cancer.
Q & A
Q. What are the most efficient synthetic routes for 7-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine?
The synthesis of imidazo[1,2-a]pyridines typically employs copper-catalyzed three-component coupling (TCC) reactions involving 2-aminopyridines, arylaldehydes, and alkynes. For example, a Cu-catalyzed method using 2-aminopyridine, 3-(trifluoromethyl)benzaldehyde, and methyl acetylene derivatives can yield the target compound under mild conditions . Alternatively, microwave-assisted multicomponent reactions with scandium triflate catalysis offer rapid and high-yield access to imidazo[1,2-a]pyridines, accommodating diverse substituents .
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For instance, ¹H NMR analysis resolves signals for the imidazo[1,2-a]pyridine core (δ 7.2–8.4 ppm for aromatic protons) and the trifluoromethyl group (δ ~4.3 ppm for adjacent methyl groups). HRMS provides molecular ion peaks matching the calculated mass .
Q. What preliminary biological assays are recommended for evaluating this compound?
Initial screening should focus on in vitro enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory potential) and cytotoxicity profiling using cell lines relevant to the scaffold’s known activities (e.g., cancer, microbial pathogens). For antiulcer properties, H+/K+-ATPase inhibition assays and in vivo rodent models of gastric acid secretion are standard .
Advanced Research Questions
Q. How do substituents at the C-3 and C-7 positions influence the pharmacological profile of imidazo[1,2-a]pyridines?
Substituent effects are critical for target selectivity. For example:
- A morpholine group at C-3 enhances COX-2 inhibition (IC₅₀ = 0.07 µM, selectivity index = 217.1) .
- Trifluoromethyl groups at C-2 (as in the target compound) improve metabolic stability and lipophilicity, as seen in antiulcer agents like SCH 28080 . Systematic structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing CF₃ with CN or OCF₃) can reveal electronic and steric contributions .
Q. What strategies mitigate conflicting data in biological activity assays for imidazo[1,2-a]pyridines?
Contradictions often arise from assay conditions or substituent positioning. For example:
- Electron-withdrawing groups (e.g., CF₃) may enhance in vitro potency but reduce bioavailability due to poor solubility .
- Use orthogonal assays (e.g., radioligand binding vs. functional cell-based assays) to validate target engagement. Cross-validate in vivo results with pharmacokinetic studies (e.g., plasma stability, tissue distribution) .
Q. What functionalization methods enable late-stage diversification of the imidazo[1,2-a]pyridine scaffold?
Radical-based C–H functionalization using transition metal catalysis (e.g., Cu, Fe) or photoredox strategies allows regioselective modifications. For instance:
Q. How can metabolic instability of imidazo[1,2-a]pyridines be addressed during optimization?
Metabolism studies on SCH 28080 revealed rapid conversion to thiocyanate via CYP450-mediated pathways. Strategies include:
- Deuterium incorporation at metabolic hot spots (e.g., methyl groups) to prolong half-life .
- Introducing steric hindrance near labile sites (e.g., ortho-substituted aryl rings) to block enzyme access .
Methodological Guidance
Q. What analytical techniques are essential for tracking metabolite formation?
Isotopic labeling (¹³C or ¹⁴C at metabolically active positions) combined with HPLC-MS/MS allows precise identification of metabolites. For example, ¹³C-labeled SCH 28080 facilitated detection of its major thiocyanate metabolite in rodent plasma .
Q. How should researchers design experiments to resolve conflicting SAR data?
Q. What in vivo models are appropriate for evaluating antiulcer efficacy?
Rodent models (e.g., ethanol-induced gastric lesions or pylorus ligation) are standard. Measure both antisecretory activity (via gastric pH monitoring) and cytoprotective effects (e.g., mucus production, prostaglandin levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
